molecular formula C25H23NO5S B2551519 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872198-89-5

1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No. B2551519
CAS RN: 872198-89-5
M. Wt: 449.52
InChI Key: LAQFQHPEXAKPDP-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to have neuroprotective effects and to exhibit antiviral activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for studying various disease states. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one. These include:
1. Further investigation of the compound's mechanism of action to better understand its effects on various signaling pathways in the body.
2. Exploration of the compound's potential as a therapeutic agent for various disease states, including cancer, inflammation, and viral infections.
3. Development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in research and potential clinical applications.
4. Investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploration of the compound's potential as a drug delivery system for targeted drug delivery to specific tissues or cells in the body.
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent. Its wide range of biochemical and physiological effects make it a versatile compound for studying various disease states, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves the reaction of 6-ethoxy-1,2,3,4-tetrahydroquinoline-2,3-dione with benzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product.

Scientific Research Applications

1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. These properties make it a promising candidate for further research in the field of medicine.

properties

IUPAC Name

1-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-3-31-20-11-14-23-22(15-20)25(27)24(17-26(23)16-18-7-5-4-6-8-18)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFQHPEXAKPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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